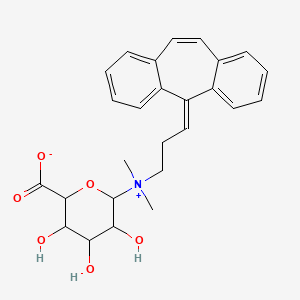
Cyclobenzaprine b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobenzaprine b-D-glucuronide is a metabolite of Cyclobenzaprine, a centrally acting skeletal muscle relaxant. This compound is formed through the glucuronidation process, where Cyclobenzaprine is conjugated with glucuronic acid. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diseases associated with coronavirus infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobenzaprine b-D-glucuronide is synthesized through the enzymatic glucuronidation of Cyclobenzaprine. The process involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to Cyclobenzaprine. The reaction typically occurs under mild conditions, with the presence of cofactors and appropriate pH levels to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized fermentation conditions allows for the efficient production of the compound. The process involves the cultivation of microbial strains expressing UGT enzymes, followed by the extraction and purification of the glucuronidated product .
Chemical Reactions Analysis
Types of Reactions: Cyclobenzaprine b-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to regenerate the parent compound, Cyclobenzaprine. This reaction is catalyzed by β-glucuronidase enzymes .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzymes, physiological pH, and temperature conditions.
Oxidation and Reduction: While Cyclobenzaprine itself can undergo oxidation and reduction reactions, the glucuronidated form is more stable and less reactive under typical conditions.
Major Products Formed:
Hydrolysis: Cyclobenzaprine and glucuronic acid.
Scientific Research Applications
Cyclobenzaprine b-D-glucuronide has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclobenzaprine b-D-glucuronide involves its role as a metabolite of Cyclobenzaprine. Cyclobenzaprine itself acts as a centrally acting skeletal muscle relaxant by inhibiting the reuptake of norepinephrine and serotonin, leading to reduced muscle hyperactivity. The glucuronidated form, this compound, is primarily involved in the detoxification and excretion of Cyclobenzaprine from the body .
Comparison with Similar Compounds
Amitriptyline b-D-glucuronide: Another glucuronidated metabolite of a tricyclic compound, used in the treatment of depression and neuropathic pain.
Nortriptyline b-D-glucuronide: A metabolite of Nortriptyline, used for similar therapeutic purposes as Amitriptyline.
Uniqueness: Cyclobenzaprine b-D-glucuronide is unique due to its specific role as a metabolite of Cyclobenzaprine, a muscle relaxant. Unlike other tricyclic compounds, Cyclobenzaprine is primarily used for its muscle relaxant properties rather than its antidepressant effects. The glucuronidated form is crucial for understanding the metabolism and excretion of Cyclobenzaprine in the body .
Properties
Molecular Formula |
C26H29NO6 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C26H29NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-25,28-30H,7,15H2,1-2H3 |
InChI Key |
DJRZMHSVTCVTFB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


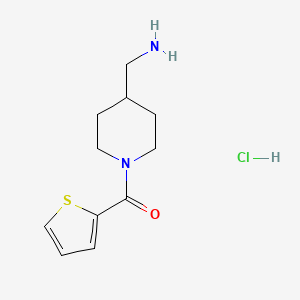
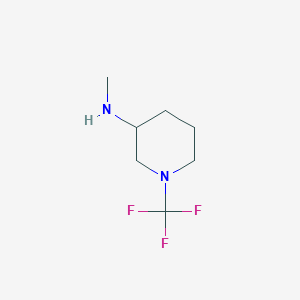
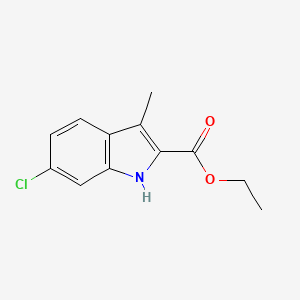

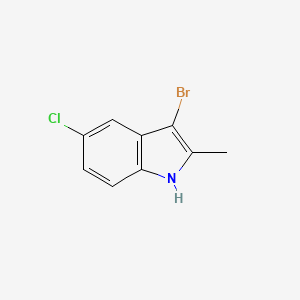

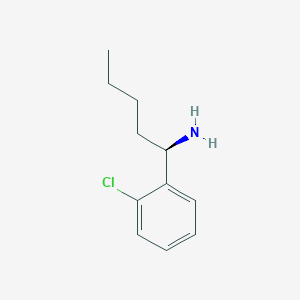
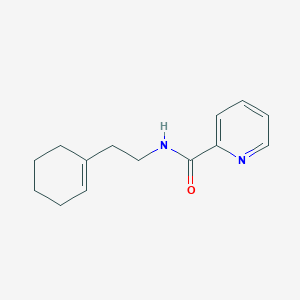


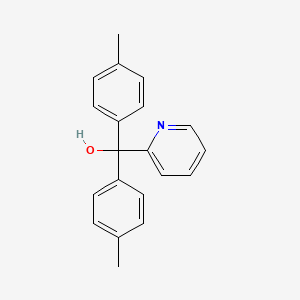

![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)

